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4-(Propane-2-sulfonyl)piperidine

Cat. No.: B13084969
M. Wt: 191.29 g/mol
InChI Key: DLDLIKJDRQJBEB-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast number of biologically active molecules. wikipedia.orgresearchgate.net Its structural flexibility and ability to be readily functionalized make it a highly attractive component in the design of new chemical entities.

Piperidine and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.netthieme-connect.com This versatility has led to the inclusion of the piperidine moiety in a wide array of pharmaceuticals. exlibrisgroup.comnih.gov

The piperidine scaffold is a common feature in numerous natural alkaloids, which are organic compounds produced by a wide variety of organisms. rsc.org Examples include piperine, the compound responsible for the pungency of black pepper, and solenopsin, a toxic alkaloid found in fire ant venom. wikipedia.org Inspired by nature, synthetic chemists have extensively utilized the piperidine ring to create a multitude of compounds with diverse pharmacological properties. rsc.orgacs.org Recent advancements have focused on developing more efficient and stereoselective methods for the synthesis of polyfunctional piperidines, further expanding their accessibility for research and development. rsc.orgnews-medical.net

Importance of Sulfonamide and Sulfonyl Moieties in Molecular Architecture

The sulfonyl group (–SO2–) and the related sulfonamide group (–SO2N–) are key functional groups in organic and medicinal chemistry. ontosight.aifiveable.me Their unique electronic and structural properties contribute significantly to the biological activity and physicochemical characteristics of the molecules in which they are incorporated.

The sulfonyl group is a strong electron-withdrawing group, a characteristic that significantly influences the properties of the parent molecule. fiveable.me It can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. sioc-journal.cn In organic synthesis, sulfonyl groups are often employed as protecting groups for amines and hydroxyls due to their stability under various reaction conditions. chem-station.com Furthermore, the introduction of a sulfonyl group can enhance the metabolic stability of a drug molecule by blocking sites that are susceptible to metabolic degradation. sioc-journal.cn

The combination of a piperidine ring and a sulfonyl or sulfonamide moiety has proven to be a fruitful strategy in the design of new therapeutic agents. nih.gov This combination can lead to compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The piperidine scaffold provides a three-dimensional framework that can be oriented to interact optimally with biological targets, while the sulfonyl group can fine-tune the electronic properties and hydrogen bonding capabilities of the molecule. sioc-journal.cnontosight.ai

Overview of Research Areas Pertaining to 4-(Propane-2-sulfonyl)piperidine and Analogous Compounds

Research into compounds structurally related to this compound is active and multifaceted. Studies have explored their potential as enzyme inhibitors and receptor modulators. For instance, derivatives of piperidine containing a sulfonyl group have been investigated for their affinity for sigma receptors, which are implicated in a variety of neurological conditions. nih.gov The synthesis and biological evaluation of novel sulfonamide derivatives containing a piperidine moiety are ongoing, with a focus on developing new agents for various therapeutic areas, including the management of plant bacterial diseases. nih.gov The core structure of this compound itself has been noted in the context of its potential biological activities, including enzyme inhibition and modulation of cellular signaling pathways.

Current Gaps and Future Directions in Research

Despite the extensive research into substituted piperidines and sulfonamides, several gaps and opportunities for future exploration remain. A significant challenge lies in the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. While sulfonylpiperidines have shown promise as inhibitors of bacterial enzymes, further investigation is needed to optimize their potency and spectrum of activity. bldpharm.comuni.lu

Another area of active research is the design of highly selective enzyme inhibitors. The piperidine scaffold provides a platform for creating molecules that can precisely target the active sites of specific enzymes, and the sulfonamide group can contribute to binding affinity. Future research will likely focus on the rational design of substituted piperidines to achieve greater selectivity and reduce off-target effects.

The synthesis of novel piperidine derivatives with diverse substitution patterns also presents an ongoing challenge. kcl.ac.uk Developing efficient and stereoselective synthetic methods to access a wider range of these compounds will be crucial for exploring their full therapeutic potential.

Contextualizing this compound within Broader Chemical Research

Within the extensive family of substituted piperidines, this compound is a specific molecule that combines the piperidine ring with an isopropylsulfonyl substituent at the 4-position. While specific research on this particular compound is not extensively documented in publicly available literature, its structure suggests potential areas of interest based on the known properties of its constituent parts.

The piperidine ring, as previously mentioned, is a well-established scaffold in medicinal chemistry. The substitution at the 4-position is a common strategy to introduce functional groups that can interact with biological targets. The isopropyl group on the sulfonyl moiety may influence the compound's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC8H17NO2SPubChem
Molar Mass191.29 g/mol PubChem
CAS Number1267662-08-7N/A
XlogP (Predicted)0.5PubChem
Monoisotopic Mass191.098 DaPubChem

Table 1. Physicochemical properties of this compound. The XlogP value is a predicted measure of lipophilicity. uni.lu

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound and its derivatives is a key area of interest in medicinal chemistry due to the prevalence of the sulfonylpiperidine moiety in various biologically active compounds. This article explores established and innovative strategies for the creation of these molecules, focusing on both direct synthesis and the construction of the core piperidine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2S B13084969 4-(Propane-2-sulfonyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-propan-2-ylsulfonylpiperidine

InChI

InChI=1S/C8H17NO2S/c1-7(2)12(10,11)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DLDLIKJDRQJBEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CCNCC1

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4 Propane 2 Sulfonyl Piperidine Derivatives

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key center of reactivity, functioning as a nucleophile in various bond-forming reactions and serving as a point for chemical modification.

The secondary amine of the piperidine moiety possesses a lone pair of electrons, rendering it nucleophilic. This characteristic is frequently exploited in the formation of new chemical linkages, particularly amide and sulfonamide bonds. In the synthesis of novel piperidine-containing compounds, this nitrogen can readily react with electrophilic partners such as acyl chlorides or participate in coupling reactions with carboxylic acids. nih.gov For instance, condensation reactions between a piperidine precursor and various aromatic acids can be achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to yield the corresponding amides. nih.gov This fundamental reactivity allows for the integration of the 4-(propane-2-sulfonyl)piperidine unit into more complex molecular architectures for various applications. nih.gov

The nitrogen atom is a primary site for derivatization to alter the physicochemical properties of the parent molecule. A notable application of this is in the field of analytical chemistry, where derivatization is employed to enhance the sensitivity and chromatographic behavior of analytes. One study demonstrated that tagging organic acids with an N-(4-aminophenyl)piperidine group significantly improved their detectability in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov The derivatization led to substantial improvements in detection limits, showcasing the power of modifying the piperidine nitrogen. nih.gov While this example involves a different piperidine derivative, the principle of N-derivatization is directly applicable to this compound, allowing for its modification to introduce specific functionalities or to facilitate its analysis.

Table 1: Improvement in Organic Acid Detection via N-(4-aminophenyl)piperidine Derivatization

Organic AcidNumber of Carboxylate GroupsImprovement in Detection Limit (Fold)
Lactic Acid12100
Succinic Acid21000
Malic Acid225
Citric Acid3800

Data adapted from a study on improving organic acid detection by SFC-MS through derivatization. nih.gov

Reactivity of the Sulfonyl Group

The propane-2-sulfonyl group is a dominant feature of the molecule, exerting significant electronic and steric effects that influence the reactivity of the entire piperidine scaffold.

The N-sulfonyl group is more than a simple protecting group; it actively directs the course of synthetic transformations on the piperidine ring. Its strong electron-withdrawing nature and steric bulk are critical in controlling the regioselectivity of reactions such as C-H functionalization. nih.gov In studies involving rhodium-catalyzed C-H insertion reactions on N-protected piperidines, the choice of the sulfonyl group was shown to be pivotal in determining the site of functionalization. nih.gov Electron-withdrawing sulfonyl groups tend to deactivate the adjacent C2/C6 positions towards electrophilic carbenes, thereby promoting reaction at the more sterically accessible C4 position. nih.gov This directing effect allows for selective synthesis of C4-substituted piperidine analogues, a transformation that is otherwise challenging. The sulfonamide group itself can be a crucial pharmacophore, participating in key hydrogen bonding interactions with biological targets. nih.gov

Table 2: Effect of N-Protecting Group on Site Selectivity of C-H Functionalization

N-Protecting GroupCatalystSite Selectivity (C4:C2)Yield (%)
N-p-BromophenylsulfonylRh₂(S-2-Cl-5-BrTPCP)₄4.2:167
N-MesylRh₂(S-2-Cl-5-BrTPCP)₄5.3:165
N-α-OxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄>30:161

Data from a study on the site-selective C-H functionalization of piperidine derivatives, demonstrating the directing effect of the N-protecting group. nih.gov

While N-sulfonyl groups provide robust protection for amines, their cleavage can be synthetically demanding, often requiring harsh conditions. Research has focused on developing milder and more selective methods for their removal. A notable advancement is the use of catalytic bismuth(III) triflate (Bi(OTf)₃) for the highly chemoselective C-N bond cleavage of tertiary sulfonamides bearing acid-labile groups like p-methoxybenzyl (PMB) on the nitrogen. acs.org This method proceeds under mild acidic conditions and allows for the removal of the N-alkyl or N-aryl group while leaving the synthetically useful N-sulfonyl group intact. acs.org Such protocols are invaluable in complex synthetic sequences where the piperidine nitrogen must be deprotected without affecting other sensitive functionalities.

Intramolecular and Intermolecular Reactions of the Compound

The bifunctional nature of this compound derivatives makes them suitable substrates for both intramolecular and intermolecular reactions, leading to the formation of diverse and complex molecular structures.

Intramolecular reactions involving piperidine derivatives are a cornerstone of heterocyclic synthesis, enabling the construction of fused and spirocyclic ring systems. mdpi.com The specific substitution on the piperidine ring and its side chains dictates the feasibility and outcome of cyclization reactions, which can proceed via various pathways, including radical cascades and transition metal-catalyzed processes. mdpi.com

In the realm of intermolecular reactions, piperidine itself can function as an organocatalyst. For example, it has been employed as a basic additive in the synthesis of substituted cyclobutanones. acs.org In a formal [3+1] cycloaddition of cyclopropanones with sulfur ylides, the addition of piperidine was found to promote the equilibration of the product to the thermodynamically more stable trans diastereomer, likely through the formation of a transient enamine intermediate. acs.org This demonstrates a potential application for this compound derivatives as bases or catalysts, although their activity would be modulated by the steric and electronic properties of the sulfonyl group.

Table 3: Role of Piperidine in Diastereoselective Cyclobutanone (B123998) Synthesis

Reaction ConditionsDiastereomeric Ratio (trans:cis)Yield (%)
Without Piperidine1:1.3 (cis favored)82 (NMR Yield)
With Piperidine at 75 °C8.1:1 (trans favored)-

Data from a study on cyclobutanone synthesis where piperidine was used as an additive to control stereochemistry. acs.org

Mechanistic Investigations of Synthesis and Derivatization Reactions

The synthesis and derivatization of this compound and its analogs are underpinned by a variety of chemical transformations. Mechanistic studies into these reactions are crucial for optimizing reaction conditions, controlling product formation, and achieving desired stereochemical outcomes. This section delves into the elucidation of reaction pathways and the stereochemical considerations in the asymmetric synthesis of these valuable heterocyclic compounds.

Elucidation of Reaction Pathways

The formation of the this compound scaffold can be achieved through several synthetic routes, each with its own distinct reaction mechanism. Common strategies involve the construction of the piperidine ring followed by the introduction of the sulfonyl group, or the use of a pre-functionalized building block bearing the sulfonyl moiety.

One of the primary methods for constructing the piperidine ring is through the hydrogenation of corresponding pyridine (B92270) precursors . This reaction typically proceeds via a heterogeneous catalysis mechanism, often employing transition metals such as platinum, palladium, or nickel. The pyridine ring adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic system, leading to the saturated piperidine ring. The general mechanism involves the following steps:

Adsorption of the pyridine derivative onto the catalyst surface.

Dissociative chemisorption of hydrogen on the catalyst.

Stepwise transfer of hydrogen atoms from the catalyst to the pyridine ring.

Desorption of the piperidine product from the catalyst surface.

Another significant pathway is through intramolecular cyclization reactions . For instance, a common precursor could be a linear amino compound containing an appropriately positioned leaving group or an electrophilic center. The nucleophilic amino group can then attack this center to form the piperidine ring. The mechanism of these cyclizations can be either nucleophilic substitution (SN2) or a Michael addition type reaction, depending on the nature of the precursor. For example, the intramolecular cyclization of an amino-alkene can be initiated by an electrophile, leading to the formation of a six-membered ring.

Reductive amination represents another versatile route. This method involves the reaction of a dicarbonyl compound or a keto-aldehyde with ammonia (B1221849) or a primary amine, followed by in-situ reduction of the resulting imine or enamine intermediate. The mechanism typically involves the formation of a cyclic iminium ion which is then reduced to the piperidine ring.

The introduction of the propane-2-sulfonyl group often occurs via nucleophilic substitution at the 4-position of a pre-formed piperidine ring. A common precursor is 4-hydroxypiperidine, which can be converted to a better leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a propane-2-thiolate salt (isopropyl thiolate) followed by oxidation of the resulting sulfide (B99878) to the sulfone completes the synthesis. The oxidation step, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), proceeds through a stepwise oxidation of the sulfur atom, first to a sulfoxide (B87167) and then to the sulfone.

A summary of common reaction pathways for the synthesis of this compound derivatives is presented in the table below.

Reaction PathwayKey IntermediatesGeneral Mechanism
Hydrogenation of PyridineAdsorbed pyridine, dihydropyridineHeterogeneous catalysis
Intramolecular CyclizationAmino-alkene, amino-halideNucleophilic substitution, Michael addition
Reductive AminationIminium ion, enamineCondensation followed by reduction
Sulfonylation4-substituted piperidine, thiolateNucleophilic substitution, oxidation

Understanding Stereochemical Outcomes in Asymmetric Syntheses

The presence of stereocenters in derivatives of this compound, particularly at positions other than C4 of the piperidine ring, necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds. Understanding and controlling the stereochemical outcome of these reactions is a critical aspect of their synthesis.

Chiral auxiliary-mediated synthesis is a widely employed strategy. In this approach, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a subsequent reaction. For example, a chiral amine can be used in a reductive amination reaction to induce asymmetry in the newly formed stereocenter. The auxiliary is then removed in a later step. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which creates a diastereomerically favored transition state.

Catalytic asymmetric synthesis offers a more atom-economical approach. This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral transition metal complex (e.g., with a BINAP or DuPhos ligand) can lead to the formation of a specific enantiomer of the piperidine derivative. The catalyst and the substrate form a chiral complex, and the facial selectivity of the hydrogenation is determined by the steric environment created by the chiral ligand.

The stereochemical outcome of intramolecular cyclization reactions can also be controlled. For substrates with existing stereocenters, the cyclization can proceed with high diastereoselectivity due to steric hindrance, which favors the formation of the thermodynamically more stable product. For example, in the cyclization of an acyclic precursor, the substituents on the chain will preferentially occupy equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions.

The table below summarizes key factors influencing stereochemical outcomes in the synthesis of chiral this compound derivatives.

Asymmetric StrategyKey Influencing FactorExpected Outcome
Chiral AuxiliaryStructure of the auxiliaryFormation of a major diastereomer
Catalytic Asymmetric HydrogenationChiral ligand on the metal catalystHigh enantiomeric excess (ee)
Diastereoselective CyclizationPre-existing stereocenters, reaction conditionsFormation of a major diastereomer

The elucidation of these reaction pathways and the ability to control stereochemistry are fundamental to the successful synthesis of complex this compound derivatives for various applications.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of 4-(Propane-2-sulfonyl)piperidine, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring and the isopropyl sulfonyl group. The piperidine protons typically appear as complex multiplets in the region of approximately 1.5 to 3.0 ppm chemicalbook.com. The proton of the N-H group would likely appear as a broad singlet. The methine proton of the isopropyl group (CH) would be a multiplet, coupled to the six methyl protons. The two methyl groups (CH₃) of the isopropyl moiety would likely appear as a doublet.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the piperidine ring would resonate at distinct chemical shifts. The carbon atom attached to the sulfonyl group would be shifted downfield compared to the other ring carbons. The carbons of the isopropyl group would also show characteristic signals. Theoretical and experimental studies on similar piperidine derivatives confirm that the conformation of the molecule and the solvent used can influence the precise chemical shifts researchgate.netipb.pt.

Table 1: Predicted NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

Atom Type Group Predicted Chemical Shift (ppm) Multiplicity
¹H Piperidine Ring CH₂ ~1.5 - 2.0 Multiplet
¹H Piperidine Ring CH₂ (adjacent to N) ~2.8 - 3.0 Multiplet
¹H Piperidine Ring CH (adjacent to SO₂) ~2.9 - 3.2 Multiplet
¹H Piperidine NH Variable, broad Singlet
¹H Isopropyl CH ~3.0 - 3.3 Multiplet (Septet)
¹H Isopropyl CH₃ ~1.2 - 1.4 Doublet
¹³C Piperidine Ring CH₂ ~25 - 35 -
¹³C Piperidine Ring CH₂ (adjacent to N) ~45 - 55 -
¹³C Piperidine Ring CH (adjacent to SO₂) ~55 - 65 -
¹³C Isopropyl CH ~50 - 60 -
¹³C Isopropyl CH₃ ~15 - 20 -

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine and isopropyl groups.

S=O Stretch: Two strong and distinct absorption bands characteristic of the sulfonyl group (SO₂), typically found in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). The presence of these two bands is a strong indicator of the sulfonyl moiety .

Table 2: Characteristic IR Absorption Frequencies for this compound This is an interactive table. Click on the headers to sort.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (Amine) Stretch 3300 - 3500 Moderate to Weak
C-H (Alkane) Stretch 2850 - 3000 Strong
S=O (Sulfonyl) Asymmetric Stretch 1300 - 1350 Strong
S=O (Sulfonyl) Symmetric Stretch 1120 - 1160 Strong

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (molecular formula C₈H₁₇NO₂S), the monoisotopic mass is approximately 191.10 Da uni.lu1pchem.com.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly coupled with liquid chromatography (LC-MS). In positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 192.11 uni.lu. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed uni.lu.

Electron Ionization (EI-MS): This higher-energy technique can cause significant fragmentation, providing structural information. The molecular ion peak (M⁺) at m/z 191 may be observed, along with characteristic fragment ions resulting from the loss of the isopropyl group or cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound This is an interactive table. Click on the headers to sort.

Adduct/Ion Formula Predicted m/z Technique
[M]⁺ C₈H₁₇NO₂S 191.10 EIMS
[M+H]⁺ C₈H₁₈NO₂S⁺ 192.11 ESI-MS
[M+Na]⁺ C₈H₁₇NNaO₂S⁺ 214.09 ESI-MS
[M-H]⁻ C₈H₁₆NO₂S⁻ 190.09 ESI-MS

Data sourced from PubChemLite predictions uni.lu.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of pharmaceutical compounds and intermediates. For a polar compound like this compound, a reversed-phase (RP-HPLC) method is typically employed.

Given that the molecule lacks a strong ultraviolet (UV) chromophore, standard UV detection can be challenging. An analytical method for the structurally similar compound 4-methanesulfonyl-piperidine was successfully developed using a charged aerosol detector (CAD) or an evaporative light-scattering detector (ELSD) researchgate.netepa.gov. To achieve adequate retention on a non-polar stationary phase (like a C18 column), an ion-pairing agent such as heptafluorobutyric acid (HFBA) is often added to the mobile phase. This agent pairs with the basic piperidine nitrogen, increasing the compound's hydrophobicity and retention time researchgate.netepa.gov. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) researchgate.net.

To use an HPLC method for quantitative analysis, it must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. Validation is performed according to established guidelines and involves assessing several key parameters.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components such as impurities or degradation products. This is often demonstrated by analyzing a placebo and showing no interfering peaks at the retention time of the analyte researchgate.net.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A linear relationship is established by analyzing a series of standards over a defined concentration range. For a well-validated method, the correlation coefficient (R²) is typically expected to be ≥ 0.999 nih.govresearchgate.net.

Precision: This parameter assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (RSD), which should typically be less than 2% researchgate.net.

Accuracy: Accuracy is the closeness of the test results to the true value. It is determined by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percent recovery. Average recovery values are generally expected to be within 98-102% researchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy nih.govresearchgate.net.

Table 4: Key Parameters for HPLC Method Validation This is an interactive table. Click on the headers to sort.

Parameter Description Typical Acceptance Criteria
Specificity Ability to measure analyte in the presence of interferences. No interference at analyte retention time.
Linearity Proportionality of signal to concentration. Correlation Coefficient (R²) ≥ 0.999
Precision Closeness of repeated measurements. Relative Standard Deviation (RSD) ≤ 2%
Accuracy Closeness of measured value to true value. Recovery of 98.0% to 102.0%
LOD/LOQ Lowest concentration detectable/quantifiable. Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) has emerged as a valuable alternative to LC-MS for the analysis and purification of drug-like molecules. nih.govsouthampton.ac.uk This technique uses supercritical carbon dioxide as the main mobile phase, which offers benefits like lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption. nih.govsemanticscholar.org

For polar compounds like this compound, SFC can provide orthogonal selectivity compared to reversed-phase HPLC, potentially resolving impurities that co-elute in LC methods. southampton.ac.uk SFC-MS has been successfully applied to the analysis of a wide range of small molecules, demonstrating high throughput and sensitivity comparable to, or even better than, LC-MS/MS. nih.govresearchgate.net The development of an SFC-MS method for a library of sulfonamides showed that the technique is suitable for neutral and basic compounds, although basic additives are often required to achieve good peak shapes for amines. southampton.ac.uk

A study on improving organic acid detection by SFC-MS utilized N-(4-aminophenyl)piperidine as a derivatization tag, highlighting the utility of piperidine moieties in SFC-MS analysis. nih.govnsf.govresearchgate.netnsf.gov While this compound would be analyzed directly, the principles of method development in SFC for polar, nitrogen-containing compounds are well-established. semanticscholar.orgresearchgate.net

Table 2: General SFC-MS Parameters for Polar Compound Analysis

Parameter Typical Condition
Column Diol, 1-Aminoanthracene, or other polar stationary phases southampton.ac.ukresearchgate.net
Mobile Phase A Supercritical CO₂ semanticscholar.org
Mobile Phase B (Co-solvent) Methanol, Ethanol, or Acetonitrile with additives southampton.ac.uksemanticscholar.org
Additive Ammonium Acetate, Diethylamine (for basic analytes) southampton.ac.ukresearchgate.net
Detection Mass Spectrometry (ESI+, APCI+) semanticscholar.org

This table summarizes common starting conditions for developing an SFC-MS method for polar analytes like this compound.

Derivatization Strategies for Enhanced Detection

Since this compound is a secondary amine that lacks a native chromophore or fluorophore, derivatization is a key strategy to enhance its detectability in both HPLC and GC. thermofisher.commdpi.com This process involves reacting the analyte with a reagent to attach a moiety that is easily detectable by UV-Visible or fluorescence detectors. libretexts.org

For HPLC Analysis: Pre-column derivatization converts the amine into a product with strong UV absorption or fluorescence, significantly lowering detection limits. thermofisher.com A variety of reagents are available for derivatizing secondary amines.

For GC Analysis: Derivatization for GC aims to increase the volatility and reduce the polarity of the analyte, thereby improving peak shape and thermal stability. researchgate.netresearch-solution.com This is crucial for obtaining reliable and reproducible results for polar amines. researchgate.net

Table 3: Common Derivatizing Agents for Secondary Amines

Reagent Abbreviation Technique Detection Reference
9-Fluorenylmethyl chloroformate FMOC-Cl HPLC, GC Fluorescence, UV, MS researchgate.netthermofisher.com
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) DNS-Cl HPLC Fluorescence, UV libretexts.orgrsc.org
4-Toluene Sulfonyl Chloride TsCl HPLC UV researchgate.netnih.gov
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole NBD-Cl HPLC Fluorescence mdpi.com
Pentafluorobenzoyl Chloride PFBCI GC Electron Capture (ECD), MS research-solution.com
Heptafluorobutyric Anhydride HFBA GC Electron Capture (ECD), FID, MS research-solution.com

The choice of derivatizing agent depends on the analytical technique, the desired sensitivity, and the presence of other functional groups in the sample matrix. For example, FMOC-Cl reacts rapidly with secondary amines at room temperature to form stable, highly fluorescent derivatives. thermofisher.comrsc.org Similarly, dansyl chloride is a widely used reagent that provides stable derivatives with excellent fluorescence properties. libretexts.orgrsc.org

Advanced Structural Elucidation Techniques

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, which is a solid at room temperature (as its hydrochloride salt), single-crystal X-ray diffraction would provide the definitive solid-state structure. uni.lubldpharm.com

While a specific crystal structure for this compound is not publicly available, studies on similar molecules demonstrate the power of this technique. For example, the crystal structure of a sulfamethazine–piperidine salt was determined, revealing detailed information about the hydrogen bonding and supramolecular assembly in the crystal lattice. researchgate.net Such analyses are crucial for understanding polymorphism, which can significantly impact the physical properties of a pharmaceutical compound, including its solubility and stability.

Powder X-ray Diffraction (PXRD) is another valuable tool used to characterize the bulk crystalline form of a material. It is used for phase identification, to distinguish between different polymorphic forms, and to assess the crystallinity of a sample. researchgate.net In pharmaceutical development, PXRD is a routine technique for quality control to ensure batch-to-batch consistency of the crystalline form of the active ingredient.

In a study on functionalized piperidine fragments, single-crystal X-ray analysis was used to determine the absolute configuration of a chiral derivative, confirming the stereochemical outcome of a synthetic transformation. nih.gov This highlights the critical role of X-ray crystallography in stereochemical control and confirmation.

Table 4: Information Obtainable from X-ray Diffraction Studies

Technique Information Provided Application for this compound
Single-Crystal X-ray Diffraction - 3D molecular structure- Bond lengths and angles- Molecular conformation- Intermolecular interactions (e.g., hydrogen bonding)- Absolute configuration (for chiral crystals) - Unambiguous structural confirmation- Understanding solid-state packing and conformation- Identifying potential intermolecular interaction sites

| Powder X-ray Diffraction (PXRD) | - Crystalline fingerprint (d-spacings and intensities)- Identification of crystalline phases- Assessment of polymorphism- Determination of sample crystallinity | - Quality control of bulk material- Identification and differentiation of polymorphs- Monitoring phase transformations during stability studies |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules.

Table 1: Hypothetical Optimized Geometric Parameters of 4-(Propane-2-sulfonyl)piperidine

ParameterBond/AnglePredicted Value
Bond LengthC-S---
S=O---
C-N---
Bond AngleC-S-C---
O-S-O---
Dihedral AngleC-C-S-C---
No experimental or theoretical data is currently available.

Once the optimized geometry is obtained, DFT calculations can be used to analyze the electronic properties of this compound. This includes mapping the electron density to understand the distribution of charge within the molecule and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. Other properties such as the dipole moment and polarizability could also be calculated to understand its behavior in electric fields and its intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy (eV)---
LUMO Energy (eV)---
HOMO-LUMO Gap (eV)---
Dipole Moment (Debye)---
No experimental or theoretical data is currently available.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional modes of the various functional groups. This provides a powerful method for structural confirmation and for understanding the intramolecular dynamics.

Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
S=OSymmetric Stretch---
S=OAsymmetric Stretch---
N-HStretch---
C-HStretch (Isopropyl)---
C-HStretch (Piperidine)---
No experimental or theoretical data is currently available.

Molecular Dynamics Simulations and Reaction Mechanism Studies

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can be used to study conformational changes, interactions with solvent molecules, and the stability of the compound under various conditions. Furthermore, computational methods can be employed to investigate potential reaction mechanisms involving this compound, by mapping the potential energy surface and identifying transition states and reaction intermediates. This would be invaluable for understanding its reactivity and degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a key component of computational drug discovery and are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Should this compound be part of a series of biologically active compounds, CoMFA and CoMSIA could be employed to build 3D-QSAR models. These methods correlate the 3D steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) of the molecules with their biological activities. The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. This provides a rational basis for the design of new, more potent analogues. For such a study to be conducted, a dataset of structurally related compounds with measured biological activities would be required.

While the computational and theoretical chemistry of this compound remains an unexplored area of research, the application of the methodologies outlined above would provide a comprehensive understanding of its structural, electronic, and dynamic properties. Such studies would be of significant value in contexts where this compound may have potential applications, such as in medicinal chemistry or materials science. The absence of such data in the public domain underscores an opportunity for future research to characterize this chemical entity more fully.

Receptor-Based 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies, particularly three-dimensional (3D-QSAR) approaches, are powerful tools for drug design, correlating the chemical structure of compounds with their biological activity. These methods are frequently used to analyze series of related molecules, such as piperidine (B6355638) or sulfonyl-containing compounds, to guide the synthesis of more potent and selective agents. However, a thorough search of scientific literature reveals no specific receptor-based 3D-QSAR studies have been published for This compound .

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as This compound , might interact with a biological target at the atomic level.

Prediction of Binding Affinities and Interaction Patterns

While numerous studies perform molecular docking on various piperidine-containing ligands to predict their binding affinities and interaction patterns with protein targets, no specific docking studies for This compound are available in the reviewed literature. nih.gov Research on related classes of compounds, like piperidine carboxamides or other sulfonyl derivatives, demonstrates the utility of these methods, but the specific interactions and binding energies for the title compound remain undetermined. nih.govekb.eg

In Silico Assessment of Target Interaction Plausibility

The plausibility of a molecule's interaction with a biological target is often assessed using in silico methods as a preliminary step in drug discovery. This involves docking the compound into the active sites of various known drug targets to identify potential biological activity. Currently, there are no published reports detailing such an assessment for This compound , and its potential biological targets have not been computationally validated in the public domain.

Applications in Reaction Design and Catalyst Development

The piperidine scaffold is a valuable building block in organic synthesis. Computational studies, including Density Functional Theory (DFT) calculations, are sometimes employed to understand reaction mechanisms, predict outcomes, and aid in the design of new synthetic routes or catalysts. For instance, studies on substituted piperidines have used computational methods to investigate intermolecular interactions. However, specific research detailing the application of This compound in reaction design or as a component in catalyst development, supported by computational investigations, is not found in the current body of scientific literature.

Research Applications and Potential Areas of Study for 4 Propane 2 Sulfonyl Piperidine and Its Derivatives

Building Blocks for Complex Molecular Synthesis

In the field of medicinal and synthetic chemistry, the strategic construction of complex molecules from simpler, well-defined starting materials is fundamental. Piperidine-containing compounds are highly sought-after as building blocks for the creation of new pharmaceuticals. nih.gov 4-(Propane-2-sulfonyl)piperidine serves as a versatile scaffold in this context, offering multiple reaction sites for elaboration into more complex structures. lifechemicals.com

The structure of this compound is well-suited for its use as an advanced synthetic intermediate. The secondary amine of the piperidine (B6355638) ring is readily functionalized through reactions such as N-alkylation, N-acylation, and reductive amination, allowing for the introduction of a wide array of substituents. This versatility enables chemists to systematically modify the molecule's properties to achieve desired biological activity or to construct larger, more intricate molecular architectures.

Furthermore, the sulfonyl group, while generally stable, can participate in or influence certain chemical transformations. Its strong electron-withdrawing nature can affect the reactivity of the piperidine ring. The development of synthetic methods that utilize such building blocks is crucial for accessing novel chemical space. Researchers have successfully used related building blocks in stereoselective syntheses to create optically active, stereodefined products, a critical consideration in modern drug development. acs.org The availability of functionalized building blocks like monocyclic azetidines, another class of nitrogen heterocycles, has been shown to be highly valuable in medicinal chemistry, underscoring the importance of accessible and versatile starting materials. sciencedaily.com

Chemical libraries, which are large collections of distinct compounds, are essential tools in high-throughput screening and drug discovery. The goal is to test a multitude of structures to identify "hits" that exhibit a desired biological effect. The this compound scaffold is an excellent starting point for library synthesis due to its inherent drug-like properties and the ease with which it can be diversified.

By systematically reacting the piperidine nitrogen with a variety of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes, a large and diverse library of derivatives can be rapidly assembled. Each new derivative possesses the core piperidine sulfone structure but presents a different functional group to a potential biological target. This approach allows for a broad exploration of the structure-activity relationship (SAR), helping to identify which chemical features are critical for biological activity. Piperidine-based building blocks have found extensive application in this area, contributing to the discovery of compounds with a wide spectrum of therapeutic activities. lifechemicals.com

Enzyme Inhibition Studies and Mechanistic Probes

The sulfonyl and piperidine moieties are common features in many enzyme inhibitors. smolecule.com Derivatives of piperidine containing a sulfonyl group, such as N-arylsulfonyl piperidines, have been successfully developed as potent enzyme inhibitors, for instance, targeting gamma-secretase for the potential treatment of Alzheimer's disease. nih.gov Similarly, piperazine (B1678402) sulfonamide analogs have been synthesized and shown to be effective inhibitors of α-amylase, an enzyme relevant to diabetes. nih.gov This precedent suggests that this compound derivatives are promising candidates for enzyme inhibition studies.

The sulfonyl group is a key pharmacophore that can participate in strong, directed interactions within an enzyme's active site. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming tight binding interactions with amino acid residues such as arginine, lysine, or asparagine. The piperidine ring provides a rigid scaffold that correctly orients the sulfonyl group and any other substituents for optimal binding.

Research into compounds with similar structures has shown they can act through various mechanisms, including binding to the active site of enzymes to block their function or acting as allosteric modulators that influence neurotransmitter binding and signaling pathways. smolecule.com By synthesizing a series of derivatives of this compound and evaluating their inhibitory potency, researchers can gain detailed insights into the molecular interactions that govern enzyme inhibition. This knowledge is fundamental to the rational design of more potent and selective inhibitors.

Molecular probes are indispensable tools for studying biological systems. rsc.org These molecules are designed to interact with a specific target, such as an enzyme or receptor, and report on its presence, activity, or location, often through a fluorescent or radioactive signal. The this compound scaffold can serve as the core of such probes.

By attaching a reporter group (e.g., a fluorophore) to the piperidine nitrogen, a probe can be created that targets a specific enzyme class known to bind sulfonyl-containing ligands. Such probes could be used to visualize enzyme activity in real-time within cells or tissues, providing a deeper understanding of physiological and pathological processes. nih.gov The design of these tools requires a sophisticated understanding of molecular interactions to ensure high selectivity for the intended target. nih.govnih.gov The development of targeted probes is a rapidly advancing field that offers unprecedented opportunities for disease diagnostics and treatment monitoring. rsc.org

Applications in Analytical Chemistry Research

In analytical chemistry, the accurate identification and quantification of chemical compounds are paramount. The unique physical and chemical properties of this compound make it an interesting subject for the development and validation of analytical techniques, particularly in mass spectrometry.

Advanced analytical methods like ion mobility-mass spectrometry (IM-MS) separate ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution, which is quantified as the collision cross-section (CCS). This multi-dimensional analysis provides a high degree of confidence in compound identification. Predicted CCS values for various adducts of this compound are available and serve as a crucial reference for its identification in complex mixtures. uni.lu This data is vital for metabolomics, drug metabolism studies, and environmental analysis where unambiguous identification is required. The design of molecules for specific functions often relies on a deep understanding of their physicochemical parameters, which are determined through analytical research. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]+192.10528141.7
[M+Na]+214.08722146.7
[M-H]-190.09072141.8
[M+NH4]+209.13182159.5
[M+K]+230.06116144.5
[M+H-H2O]+174.09526136.2
[M+HCOO]-236.09620152.5
[M+CH3COO]-250.11185176.8
[M+Na-2H]-212.07267143.3
[M]+191.09745138.2
[M]-191.09855138.2

Development of New Derivatization Reagents

The development of novel derivatization reagents is crucial for enhancing the detectability and separation of target analytes in complex matrices. researchgate.net In this context, derivatives of this compound hold potential for the development of new reagents for chemical derivatization, a process often employed to improve the performance of high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.gov

For instance, research into other sulfonyl-containing piperazine and piperidine compounds has demonstrated their utility as derivatization reagents. A study reported the development of 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) to improve the chromatographic retention and mass spectrometric response of free fatty acids. nih.gov However, this reagent showed a preference for long-chain fatty acids. nih.gov This led to the design of a new series of labeling reagents, including Tmt-PP (N², N², N⁴, N⁴-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine), which exhibited a superior mass spectrometry response, particularly for short- and medium-chain fatty acids. nih.gov

The structural features of this compound could be exploited to create reagents with specific reactivity towards certain functional groups. The sulfonyl group can influence the electronic properties of the piperidine ring, potentially enhancing its reactivity for derivatization reactions. researchgate.net The development of such reagents could be valuable for the sensitive and selective analysis of various compounds in biological and environmental samples.

Reagent NameTarget AnalyteAnalytical TechniqueKey Finding
5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP)Free Fatty AcidsRPLC-ESI-MSEnhanced retention and MS response, but preferred long-chain FFAs. nih.gov
Tmt-PPFree Fatty AcidsRPLC-ESI-MSBetter MS response, especially for short- and medium-chain FFAs. nih.gov
2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy)Catecholamines, Amino AcidsMALDI-MSGenerally increased signal-to-noise ratios for target molecules. mdpi.com
2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB)Catecholamines, Amino AcidsMALDI-MSSpecific increases in signal-to-noise for GABA and dopamine (B1211576). mdpi.com
Triphenyl pyrilium (TPP)Catecholamines, Amino AcidsMALDI-MSMost efficient ionization of dopamine and GABA. mdpi.com
4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10)Catecholamines, Amino AcidsMALDI-MSGeneral increases in signal-to-noise ratios. mdpi.com

Methodologies for Trace Analysis and Impurity Detection

The ability to detect and quantify trace amounts of substances and impurities is critical in pharmaceutical manufacturing, environmental monitoring, and food safety. The unique physicochemical properties of this compound and its derivatives could be leveraged to develop sensitive analytical methods for these purposes.

The sulfonyl group, being electron-withdrawing, can impart a specific polarity and potential for interaction with chromatographic stationary phases, enabling the development of selective separation methods. Furthermore, the nitrogen atom in the piperidine ring can be protonated, making it suitable for detection by mass spectrometry.

Exploration in Materials Chemistry

The incorporation of piperidine-containing moieties into polymers and films is an active area of research, aiming to create materials with novel properties and functionalities.

Incorporation into Polymer Architectures (e.g., Polysulfamates) for Functional Materials Research

The structure of this compound suggests its potential as a monomer or a building block for the synthesis of functional polymers. The presence of the sulfonyl group could enhance the thermal stability and other physical properties of the resulting polymers. While specific research on the incorporation of this compound into polysulfamates is not widely documented, the use of piperidine derivatives in polymer science is established. For example, piperidine compounds have been utilized as stabilizers for synthetic polymers, increasing their resistance to light, heat, and oxidation. google.com This stabilizing effect is attributed to the ability of the piperidine moiety to scavenge free radicals.

The synthesis of polymers incorporating the this compound unit could lead to materials with tailored properties for applications such as gas separation membranes, specialty coatings, or as matrices for controlled release systems.

Preparation of Piperidine-Based Films for Research Applications

Recent studies have demonstrated the successful preparation of bioactive films using piperidine derivatives. For example, 3-oxo-3-(piperidin-1-yl)propanenitrile has been synthesized and incorporated into sodium alginate/poly(vinyl alcohol) films. nih.govresearchgate.net These films exhibited promising antimicrobial activity against various microorganisms. nih.govresearchgate.net The physicochemical characterization of these films indicated that the piperidine derivative influenced the crystallinity and thermal stability of the polymer network. nih.gov

Following this precedent, this compound could be investigated for its potential to be incorporated into various polymer matrices to create functional films. The sulfonyl group might impart unique surface properties or enhance the mechanical strength of the films. Such films could find applications in areas like bioactive packaging, sensor technology, or as specialized coatings.

Piperidine DerivativePolymer MatrixFilm PropertiesPotential Application
3-oxo-3-(piperidin-1-yl)propanenitrileSodium Alginate/Poly(vinyl alcohol)Antimicrobial activity, altered crystallinity and thermal stability. nih.govresearchgate.netnih.govDrug delivery, bioactive films. nih.govresearchgate.net

Study of Functional Properties in Related Compounds

Antioxidant Activity Investigations

The piperidine ring is considered a privileged scaffold in medicinal chemistry and is a component of many compounds exhibiting antioxidant properties. scispace.cominnovareacademics.in The antioxidant potential of piperidine-containing compounds has been the subject of several reviews, highlighting their ability to scavenge free radicals. scispace.cominnovareacademics.inresearchgate.net

A variety of piperidine derivatives have been synthesized and evaluated for their antioxidant activity. For instance, a series of piperidine sulfonamide derivatives were synthesized and showed scavenging activity in the DPPH assay. researchgate.net Another study on alkyl piperidines revealed that a compound with a fluoro group at the para position demonstrated good antioxidant activity. researchgate.net The presence of different substituents on the piperidine ring significantly influences the antioxidant capacity. scispace.com

Given these findings, it is plausible that this compound and its derivatives could exhibit antioxidant activity. The sulfonyl group may modulate the electron density of the piperidine ring, potentially influencing its ability to donate a hydrogen atom or an electron to neutralize free radicals. Further research is warranted to synthesize and evaluate the antioxidant potential of this specific compound and its analogs using various in vitro assays.

Antimicrobial Research Applications

The growing threat of antimicrobial resistance has spurred the search for novel chemical entities with antibacterial and antifungal properties. The sulfonyl-piperidine moiety has emerged as a promising pharmacophore in this context. Although specific studies on this compound are not extensively reported, research on analogous structures highlights the potential of this chemical class.

A study on a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant in vitro activity against important plant bacterial pathogens, Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as the fungal pathogens Alternaria solani and Fusarium solani. nih.gov The structure-activity relationship (SAR) studies in this research revealed that the nature of the substituents on both the benzhydryl and sulfonamide rings played a crucial role in the observed antimicrobial activity. nih.gov Several of the synthesized compounds exhibited potency comparable to or greater than the standard drugs chloramphenicol (B1208) and mancozeb. nih.gov These findings suggest that the sulfonyl-piperidine core is a viable template for the development of new antimicrobial agents.

Furthermore, other piperidine derivatives have shown broad-spectrum antibacterial activities. For instance, 2,6-disubstituted piperidine-4-one derivatives have been synthesized and found to exhibit promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, various other piperidine derivatives have been evaluated for their antimicrobial potential, with some showing significant efficacy. academicjournals.orgnih.govbiomedpharmajournal.org

The research on these related compounds provides a strong impetus for the investigation of this compound and its derivatives as potential antimicrobial agents. Future studies could involve the synthesis of a library of derivatives with modifications on the piperidine nitrogen and other positions of the ring to explore the SAR and identify compounds with potent and broad-spectrum antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

Compound ClassTarget OrganismsKey FindingsReference
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivativesXanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, Fusarium solaniSignificant in vitro activity, with some compounds outperforming standard drugs. nih.gov
2,6-Disubstituted piperidine-4-one derivativesGram-positive and Gram-negative bacteria, FungiPromising antibacterial and antifungal activity. researchgate.net
General Piperidine derivativesVarious bacteria and fungiVarying degrees of antimicrobial activity observed across different studies. academicjournals.orgnih.govbiomedpharmajournal.org

Antiviral Research Applications

The development of novel antiviral agents is a critical area of pharmaceutical research, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. The piperidine scaffold has been incorporated into several antiviral compounds, and the addition of a sulfonyl group can further enhance the potential for antiviral activity.

In another study, 4-benzyl pyridinone derivatives, which can be considered structurally related to substituted piperidines, were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Several of these compounds showed potent and specific inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov

Furthermore, research into N-substituted piperidine derivatives has identified compounds with pronounced antiviral action against the influenza A/H1N1 virus. nih.gov Some of these compounds demonstrated efficacy comparable to the commercially available drug oseltamivir. nih.gov

These examples underscore the potential of the piperidine core structure in the design of novel antiviral agents. The this compound scaffold, with its specific substitution pattern, offers a unique starting point for the design and synthesis of new antiviral candidates. Future research could focus on developing derivatives of this compound and evaluating their activity against a range of viruses, including HIV, influenza, and emerging viral threats.

Table 2: Antiviral Activity of Selected Piperidine Derivatives

Compound ClassViral TargetMechanism of ActionKey FindingsReference
Piperidine-4-carboxamide derivativesHIV-1CCR5 InhibitionCompounds 16g and 16i showed potent antiviral activity with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov
4-Benzyl pyridinone derivativesHIV-1Reverse Transcriptase InhibitionPotent and specific inhibition of HIV-1 reverse transcriptase. nih.gov
N-Substituted piperidinesInfluenza A/H1N1Not specifiedPronounced antiviral action, with some compounds comparable to oseltamivir. nih.gov

Future Research Directions and Outlook

Innovations in Synthesis and Scalability

Future research into the synthesis of 4-(propane-2-sulfonyl)piperidine is anticipated to focus on developing more efficient, sustainable, and scalable methods. Current synthetic routes for piperidine (B6355638) derivatives often rely on multi-step processes that can be time-consuming and generate significant waste. researchandmarkets.commdpi.com Innovations may arise from the application of novel catalytic systems, such as transition metal catalysis or biocatalysis, to streamline the synthesis. nih.gov The development of one-pot reactions that combine several synthetic steps would also be a significant advancement, reducing both cost and environmental impact. researchgate.net

Furthermore, as interest in this and similar compounds grows, particularly for potential pharmaceutical applications, the scalability of synthetic methods will become crucial. snsinsider.com Research will likely be directed towards adapting existing laboratory-scale syntheses for large-scale industrial production. This includes the optimization of reaction conditions, the use of more cost-effective starting materials, and the implementation of continuous flow chemistry techniques. researchandmarkets.com Green chemistry principles are expected to play a central role in these innovations, aiming to minimize the use of hazardous reagents and solvents. researchandmarkets.com

Table 1: Potential Innovations in the Synthesis of this compound

Innovation AreaPotential ApproachesExpected Benefits
Catalysis Transition metal catalysis, biocatalysis, organocatalysisIncreased efficiency, higher yields, improved stereoselectivity
Reaction Design One-pot synthesis, multicomponent reactionsReduced reaction time, lower costs, less waste
Scalability Continuous flow chemistry, process optimizationSuitability for industrial production, improved safety
Sustainability Use of renewable starting materials, green solventsReduced environmental impact, alignment with green chemistry principles

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for its rational design and application. Future research is expected to employ a combination of experimental and computational methods to elucidate these mechanisms. mdpi.com Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable empirical data on reaction pathways and intermediates.

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) calculations, will be instrumental in modeling reaction profiles, transition states, and intermediate structures. researchgate.net This integrated approach can offer a detailed picture of the electronic and steric factors that govern the compound's formation and reactivity. Such mechanistic insights are crucial for optimizing existing synthetic methods and for designing novel derivatives with desired properties.

Development of Novel Analytical Tools for Complex Matrices

As this compound and its derivatives find potential applications, for instance in drug discovery, the need for sensitive and selective analytical methods for their detection and quantification in complex biological matrices will become paramount. cbspd.com Future research will likely focus on the development of advanced analytical techniques to meet this demand. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for such analyses, and future work may involve the development of specific and validated LC-MS/MS methods. nih.govmdpi.com

Furthermore, the design of novel derivatization reagents that specifically target the sulfonylpiperidine moiety could enhance detection sensitivity and selectivity. unodc.org The development of immunoassays or sensor-based technologies for the rapid and high-throughput screening of this compound in biological samples also represents a promising avenue for future research.

Exploration of New Chemical Space through Diversification and Derivatization

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. researchgate.netthieme-connect.comacs.org The this compound molecule serves as an excellent starting point for the exploration of new chemical space through diversification and derivatization. Future research will undoubtedly focus on modifying the piperidine ring and the sulfonyl group to generate a library of novel compounds with a wide range of physicochemical and biological properties. thieme-connect.com

Strategies for diversification could include N-alkylation or N-arylation of the piperidine nitrogen, as well as substitution at other positions on the ring. nih.gov The isopropyl group on the sulfonyl moiety also offers a site for modification. The resulting library of derivatives can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. nih.govresearchgate.netnih.gov

Table 2: Potential Derivatization Strategies for this compound

Modification SitePotential ReactionsDesired Outcomes
Piperidine Nitrogen Alkylation, Acylation, ArylationModulation of solubility, lipophilicity, and target binding
Piperidine Ring Introduction of substituents (e.g., hydroxyl, amino, alkyl groups)Creation of new stereocenters, enhanced target interactions
Sulfonyl Group Variation of the alkyl substituentFine-tuning of electronic properties and steric hindrance

Contribution to Fundamental Understanding in Organic and Medicinal Chemistry

The study of this compound and its derivatives is poised to contribute significantly to the fundamental understanding of structure-activity relationships (SAR) in organic and medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor and its presence can influence the conformation of the piperidine ring, thereby affecting how the molecule interacts with biological targets. benthamscience.comajchem-b.com

Systematic studies on the impact of modifications to the this compound scaffold on biological activity will provide valuable data for the development of predictive models for drug design. ucla.edu Furthermore, this compound can serve as a valuable tool for probing the chemical biology of various physiological processes, thereby advancing our broader understanding of the molecular basis of disease. The exploration of this and related sulfonylpiperidines will continue to enrich the field of medicinal chemistry with new scaffolds and design principles. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.